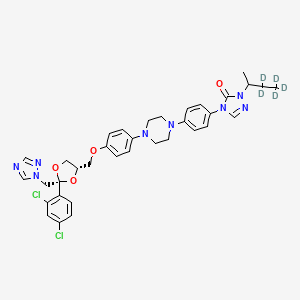

Itraconazole-d5

Vue d'ensemble

Description

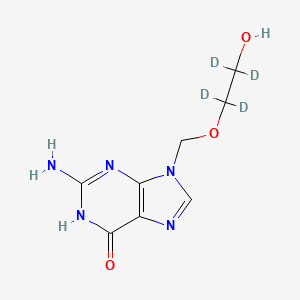

Itraconazole-d5 est un analogue marqué au deutérium de l'itraconazole, un médicament antifongique. Ce composé est principalement utilisé dans les études scientifiques comme étalon interne pour les méthodes bioanalytiques basées sur la spectrométrie de masse. Le marquage au deutérium aide à la quantification précise de l'itraconazole en compensant les variations potentielles du processus analytique .

Applications De Recherche Scientifique

L'itraconazole-d5 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification précise de l'itraconazole.

Biologie : Aide à étudier le métabolisme et la pharmacocinétique de l'itraconazole dans les systèmes biologiques.

Médecine : Utilisé dans la recherche clinique pour surveiller les niveaux d'itraconazole chez les patients et étudier sa pharmacodynamique.

Industrie : Employé dans le développement et le contrôle de la qualité des formulations d'itraconazole

5. Mécanisme d'action

L'this compound, comme l'itraconazole, exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14-α-déméthylase dépendante du cytochrome P-450 fongique. Cette inhibition bloque la conversion du lanostérol en ergostérol, un composant vital des membranes cellulaires fongiques. La perturbation de la synthèse de l'ergostérol conduit à une altération de la fonction de la membrane cellulaire et finalement à la mort des cellules fongiques .

Composés similaires :

Itraconazole : La version non deutérée de l'this compound.

Fluconazole : Un autre agent antifongique triazole ayant un mécanisme d'action similaire.

Voriconazole : Un agent antifongique triazole à spectre plus large.

Comparaison : L'this compound est unique en raison de son marquage au deutérium, qui offre une stabilité et une précision accrues dans les méthodes analytiques. Comparé au fluconazole et au voriconazole, l'this compound est spécifiquement utilisé dans les milieux de recherche pour la quantification précise et la surveillance des niveaux d'itraconazole .

Mécanisme D'action

Target of Action

Itraconazole-d5, also known as this compound (major), primarily targets 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .

Mode of Action

The mode of action of this compound involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of this compound form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The disruption of ergosterol synthesis leads to changes in the fungal cell membrane, affecting its integrity and function .

Biochemical Pathways

The inhibition of 14α-demethylase by this compound affects the biochemical pathway of ergosterol synthesis . Ergosterol is a key component of the fungal cell membrane, and its depletion leads to altered cell membrane properties . Additionally, this compound has been reported to inhibit the Hedgehog (Hh) signaling pathway, with an IC50 of 800 nM .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its formulation. For instance, a nanocrystal formulation (NCF) of Itraconazole has been developed to improve its solubility, leading to enhanced absorption and bioavailability . The NCF produces consistent plasma concentrations, making it ideal for the treatment of systemic fungal infections .

Result of Action

The inhibition of ergosterol synthesis by this compound results in the disruption of fungal cell membrane function . This disruption can lead to the death of the fungal cell, thereby exerting its antifungal effect . Furthermore, the inhibition of the Hh signaling pathway by this compound may contribute to its anticancer and antiangiogenic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as the pH of the stomach, the presence of food, and the specific formulation used . Additionally, the efficacy of this compound can be influenced by the specific strain of fungus and its susceptibility to the drug .

Analyse Biochimique

Biochemical Properties

Itraconazole-d5 interacts with various enzymes and proteins, primarily through its inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane and ultimately cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the proliferation of gastric cancer cells and induce apoptosis and cell cycle arrest via inhibiting Hedgehog signaling in these cells . Furthermore, it has been found to confer cytoprotection against neurodegenerative disease-associated abnormal protein aggregation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of the 14α-demethylase enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of ergosterol, leading to a loss of integrity in the fungal cell membrane . Additionally, this compound has been found to disrupt mitochondrial metabolism, leading to an increase in the cellular AMP:ATP ratio and activation of AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, it has been found to induce apoptosis and cell cycle arrest in gastric cancer cells over time . Moreover, it has been reported that the turnover of UapA, a transporter sensitive to membrane lipid content modification, occurs during its trafficking and by enhanced endocytosis, and is partly dependent on autophagy and Hect-type HulA Rsp5 ubiquitination .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, in dogs, the dosage for dermatophytosis is 5 mg/kg, administered orally every 24 hours until mycological cure . A severe, dose-related ulcerative dermatitis (due to vasculitis) occurs in 5%–10% of dogs administered this compound in doses >10 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol synthesis, where it inhibits the enzyme 14α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, a vital component of fungal cell membranes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l'itraconazole-d5 implique l'incorporation d'atomes de deutérium dans la molécule d'itraconazole. Une méthode courante est l'utilisation de réactifs deutérés dans le processus de synthèse. Par exemple, des solvants deutérés comme le chloroforme deutéré ou le méthanol deutéré peuvent être utilisés dans la réaction pour introduire des atomes de deutérium dans la molécule .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement une synthèse à grande échelle utilisant des réactifs et des solvants deutérés. Le processus peut inclure des étapes telles que la cristallisation, la purification et l'encapsulation pour assurer la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'itraconazole-d5 subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former de l'hydroxy-itraconazole-d5.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule par d'autres atomes ou groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les agents alkylants.

Principaux produits formés :

Hydroxy-itraconazole-d5 : Formé par oxydation.

This compound réduit : Formé par réduction.

This compound substitué : Formé par réactions de substitution.

Comparaison Avec Des Composés Similaires

Itraconazole: The non-deuterated version of itraconazole-d5.

Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

Voriconazole: A broader-spectrum triazole antifungal agent.

Comparison: this compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical methods. Compared to fluconazole and voriconazole, this compound is specifically used in research settings for accurate quantification and monitoring of itraconazole levels .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-VXTATNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water and dilute acidic solutions | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

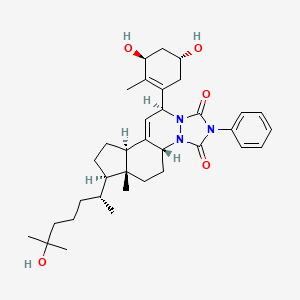

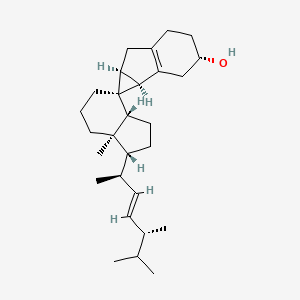

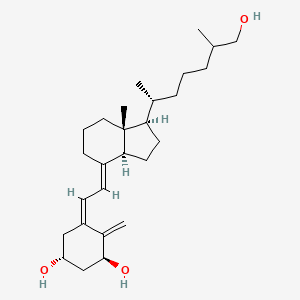

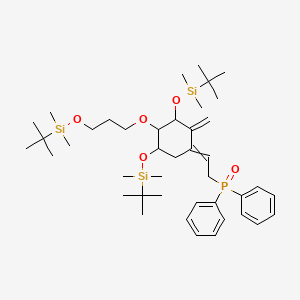

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)